molecular formula C11H9NO4 B078176 (5-Methoxy-1H-indol-3-YL)(oxo)acetic acid CAS No. 14827-68-0

(5-Methoxy-1H-indol-3-YL)(oxo)acetic acid

Cat. No. B078176
CAS RN: 14827-68-0
M. Wt: 219.19 g/mol
InChI Key: LLZACTPLAJXJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methoxy-1H-indol-3-YL)(oxo)acetic acid, also known as 5-MeO-IAA, is a chemical compound that belongs to the family of indole-3-acetic acid (IAA) derivatives. It is a synthetic compound that has been widely used in scientific research due to its potential biological activities.

Mechanism of Action

The mechanism of action of (5-Methoxy-1H-indol-3-YL)(oxo)acetic acid is not fully understood, but it is believed to act as an agonist of the indole-3-acetic acid receptor. This receptor is involved in regulating various physiological processes, including cell growth, differentiation, and development.
Biochemical and Physiological Effects:
(5-Methoxy-1H-indol-3-YL)(oxo)acetic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and tumors, reduce inflammation, and induce apoptosis. It has also been shown to promote plant growth and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (5-Methoxy-1H-indol-3-YL)(oxo)acetic acid in lab experiments is its potential biological activities. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising compound for further research. However, one limitation of using (5-Methoxy-1H-indol-3-YL)(oxo)acetic acid is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research related to (5-Methoxy-1H-indol-3-YL)(oxo)acetic acid. One potential area of research is the development of new anti-inflammatory and anti-cancer drugs based on the structure of (5-Methoxy-1H-indol-3-YL)(oxo)acetic acid. Another area of research is the study of the effects of (5-Methoxy-1H-indol-3-YL)(oxo)acetic acid on plant growth and development, as it is a derivative of IAA, which is a plant hormone. Additionally, further research is needed to fully understand the mechanism of action of (5-Methoxy-1H-indol-3-YL)(oxo)acetic acid and its potential therapeutic applications.

Synthesis Methods

The synthesis of (5-Methoxy-1H-indol-3-YL)(oxo)acetic acid involves the reaction of 5-methoxyindole-3-acetic acid with oxalyl chloride and dimethylformamide. This reaction yields (5-Methoxy-1H-indol-3-YL)(oxo)acetic acid as a white solid with a melting point of 222-224°C. The purity of the compound can be verified using analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

(5-Methoxy-1H-indol-3-YL)(oxo)acetic acid has been used in various scientific research studies due to its potential biological activities. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been used in studies related to plant growth and development, as it is a derivative of IAA, which is a plant hormone.

properties

CAS RN

14827-68-0

Product Name

(5-Methoxy-1H-indol-3-YL)(oxo)acetic acid

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)-2-oxoacetic acid

InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-9-7(4-6)8(5-12-9)10(13)11(14)15/h2-5,12H,1H3,(H,14,15)

InChI Key

LLZACTPLAJXJNU-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)O

Origin of Product

United States

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